molecular formula C19H22N2O B123151 9-Epi-cinchonine CAS No. 485-70-1

9-Epi-cinchonine

Cat. No.: B123151
CAS No.: 485-70-1
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-YXUGBTPSSA-N
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Description

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(4-quinolinyl)methanol is a cinchona alkaloid.

Scientific Research Applications

Enantioselective Organocatalytic Activity

Epicinchonine derivatives, specifically 9-amino(9-deoxy) epicinchonine, have been synthesized and evaluated for their organocatalytic activity. They are effective in asymmetric organocatalysis, particularly in the Michael addition reaction, which is crucial for creating enantiomerically pure compounds in organic chemistry. A study by Ye, Dixon, and Hynes (2005) highlighted the high enantioselectivity induced by these derivatives in the malonate ester Michael addition to a range of nitro olefins (Ye, Dixon, & Hynes, 2005).

Asymmetric Transfer Hydrogenation

Epicinchonine has been utilized in asymmetric transfer hydrogenation, as evidenced by the work of Liu Yang (2008). The synthesis of chiral sulfonamides from epicinchonine and their application in the asymmetric transfer hydrogenation of acetophenone achieved high conversion rates, indicating the potential of epicinchonine in catalysis and synthetic chemistry applications (Liu Yang, 2008).

Conformational Analysis in Catalysis

The conformational analysis of epicinchonine amides has been critical in understanding their role in inducing asymmetry in enantioselective decarboxylation reactions. Brunner, Schmidt, and Prommesberger (2000) provided insights into the preferred conformations of these amides, which is fundamental for optimizing their use as chiral base catalysts (Brunner, Schmidt, & Prommesberger, 2000).

Novel Catalytic Applications

Further research by He et al. (2006) explored the use of 9-amino(9-deoxy)epicinchonine in iridium and rhodium catalytic systems for asymmetric transfer hydrogenation. Their findings demonstrate the versatility of epicinchonine in various catalytic applications, achieving good to excellent conversions and enantioselectivities with different aromatic ketones (He et al., 2006).

Role in Asymmetric Aldol Reactions

Sladojevich et al. (2011) developed a new class of chiral amino-phosphine precatalysts derived from 9-amino(9-deoxy) epicinchona alkaloids. These precatalysts, combined with Ag(I) salts, proved effective in asymmetric aldol reactions involving isocyanoacetate nucleophiles, achieving high diastereoselectivities and enantioselectivities (Sladojevich et al., 2011).

Future Directions

Epicinchonine and its derivatives have been evaluated for asymmetric organocatalytic activity in the dimethyl malonate Michael addition to β-nitrostyrene . This suggests potential future directions in the field of asymmetric organocatalysis .

Mechanism of Action

Target of Action

Epicinchonine, also known as 9-Epi-cinchonine, is a compound that has been evaluated for its asymmetric organocatalytic activity . The primary targets of this compound are malonate esters and nitro olefins .

Mode of Action

Epicinchonine derivatives interact with their targets through a process known as the Michael addition . In this reaction, a nucleophile (in this case, the malonate ester) adds to an α,β-unsaturated carbonyl compound (the nitro olefin), resulting in a new carbon-carbon bond .

Biochemical Pathways

The Michael addition reaction catalyzed by Epicinchonine derivatives is a key step in various biochemical pathways. This reaction can lead to the formation of carbon-carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound can be used as a heterogeneous organocatalyst , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of Epicinchonine’s action is the high enantioselectivity in the Michael addition reaction of malonate esters to nitro olefins . This means that the reaction preferentially produces one enantiomer over the other, which is crucial in the synthesis of chiral molecules .

Action Environment

The action of Epicinchonine can be influenced by environmental factors. For instance, the compound has been shown to exhibit excellent catalytic properties, especially in an aqueous medium . Moreover, the compound’s action can be influenced by the steric confinement effect of the inorganic backbone, leading to the favorable formation of a single different configuration among possible four stereo-isomers in aldol adducts .

Properties

IUPAC Name

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-YXUGBTPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00859217
Record name Epicinchonine
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Molecular Weight

294.4 g/mol
Source PubChem
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CAS No.

485-70-1, 118-10-5
Record name (9R)-Cinchonan-9-ol
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Record name cinchonine
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Record name Cinchonan-9-ol, (9S)-
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Record name Cinchonine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is epicinchonine and how does its structure relate to its activity?

A1: Epicinchonine is a cinchona alkaloid, a class of natural products known for their medicinal properties. Its structure, specifically the absolute configuration at the C8 and C9 atoms, dictates its biological activity and its potential as a chiral building block for various applications. [, ] For example, the (8R,9R) configuration is associated with 9-epicinchonine and has shown promise in cancer chemotherapy. [] The conformation around the C8-C9 bond is also crucial for its ability to form inter- or intramolecular hydrogen bonds, influencing its interactions with biological targets. [, ]

Q2: What are the main catalytic applications of epicinchonine and its derivatives?

A3: Epicinchonine and its derivatives have demonstrated significant potential as chiral catalysts in asymmetric synthesis. For instance, 9-amino(9-deoxy)epicinchonine, a derivative, effectively catalyzes the asymmetric transfer hydrogenation of aromatic ketones using iridium or rhodium complexes. [, ] This reaction is crucial for producing enantiomerically pure alcohols, essential building blocks in pharmaceuticals and fine chemicals. Another application is in the enantioselective organocatalytic Michael addition of malonate esters to nitro olefins. [] This reaction is widely used to create carbon-carbon bonds asymmetrically, leading to valuable chiral intermediates for various applications.

Q3: How do structural modifications of epicinchonine affect its catalytic activity?

A4: Researchers have explored modifying epicinchonine to fine-tune its catalytic properties. One study found that introducing a thiourea group at the 9-position of 9-amino(9-deoxy)epicinchonine significantly enhances its enantioselectivity in Michael additions compared to unmodified epicinchonine. [, ] This highlights the importance of hydrogen bonding interactions between the catalyst and reactants in achieving high enantioselectivity. Another study explored tosylation of epicinchonine, revealing a structure-reactivity relationship in the hydrolysis of O-tosyl Cinchona alkaloids to 9-epibases. []

Q4: Has computational chemistry been used to study epicinchonine?

A5: Yes, computational methods, particularly the semi-empirical PM3 method, have been employed to explore the conformational spaces of various Cinchona alkaloids, including epicinchonine. [] These studies help predict the lowest energy conformations and understand how structural variations influence their interactions with biological targets. Such insights are valuable for designing new catalysts and understanding the molecular basis of their activity.

Q5: Are there any known methods to immobilize epicinchonine derivatives for catalyst recovery and reuse?

A6: Yes, researchers have successfully immobilized a chiral 9-amino epicinchonine catalyst onto a short-mesochannel SBA-15 material functionalized with propylthiol groups. [] This approach allows for easy catalyst recovery and reuse, demonstrating high stability over multiple reaction cycles without significant loss of activity or enantioselectivity in the asymmetric transfer hydrogenation of aromatic ketones.

Q6: What are the future directions for research on epicinchonine?

A6: Future research on epicinchonine could focus on several areas:

  • Investigating potential biological activities: Exploring other potential therapeutic applications beyond its known antimalarial properties, such as its reported potential in cancer chemotherapy. []

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